molecular formula C9H18O2 B14723504 4,6-Dimethyl-2-propyl-1,3-dioxane CAS No. 5406-35-9

4,6-Dimethyl-2-propyl-1,3-dioxane

Cat. No.: B14723504
CAS No.: 5406-35-9
M. Wt: 158.24 g/mol
InChI Key: GAWNSZTYJBHWGG-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-propyl-1,3-dioxane is an organic compound with a heterocyclic structure. It is a derivative of 1,3-dioxane, featuring two methyl groups and a propyl group attached to the dioxane ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-propyl-1,3-dioxane typically involves the condensation of a carbonyl compound with a diol. One common method is the reaction of a ketone or aldehyde with 1,3-propanediol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in toluene with a catalytic amount of p-toluenesulfonic acid, which facilitates the removal of water to drive the reaction to completion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Additionally, the use of zeolites or other solid acid catalysts can provide a more environmentally friendly and sustainable approach to industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-propyl-1,3-dioxane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, OsO₄

    Reduction: H₂/Ni, H₂/Pd, NaBH₄, LiAlH₄

    Substitution: Alkyl halides, acyl chlorides, nucleophiles like RLi, RMgX

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted dioxanes .

Mechanism of Action

The mechanism by which 4,6-Dimethyl-2-propyl-1,3-dioxane exerts its effects depends on the specific reaction or applicationThe presence of methyl and propyl groups can affect the compound’s stability and reactivity, making it a versatile intermediate in various chemical reactions .

Comparison with Similar Compounds

4,6-Dimethyl-2-propyl-1,3-dioxane can be compared to other similar compounds, such as:

    Meldrum’s Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione): Meldrum’s acid is a well-known compound with a similar dioxane ring structure but different substituents.

    Dimedone (5,5-Dimethyl-1,3-cyclohexanedione): Dimedone has a similar cyclic structure but with different functional groups.

    Barbituric Acid (2,4,6-Trioxohexahydropyrimidine): Barbituric acid has a similar ring structure but with additional carbonyl groups.

These comparisons highlight the unique properties of this compound and its versatility in various chemical applications.

Properties

CAS No.

5406-35-9

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

4,6-dimethyl-2-propyl-1,3-dioxane

InChI

InChI=1S/C9H18O2/c1-4-5-9-10-7(2)6-8(3)11-9/h7-9H,4-6H2,1-3H3

InChI Key

GAWNSZTYJBHWGG-UHFFFAOYSA-N

Canonical SMILES

CCCC1OC(CC(O1)C)C

Origin of Product

United States

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